

# Sibiricaxanthone A: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Sibiricaxanthone A*

Cat. No.: *B2959140*

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This technical guide provides an in-depth analysis of the chemical structure and stereochemical configuration of **Sibiricaxanthone A**, a xanthone C-glycoside isolated from the roots of *Polygala sibirica*. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

## Introduction

**Sibiricaxanthone A** is a naturally occurring xanthone C-glycoside first identified in 1999.<sup>[1][2]</sup> It belongs to a class of compounds known for their potential biological activities. The structural elucidation of **Sibiricaxanthone A** was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[2]</sup> This guide synthesizes the available data to present a detailed overview of its molecular architecture.

## Chemical Structure

The chemical structure of **Sibiricaxanthone A** is defined as 2-C-[ $\beta$ -D-apiofuranosyl-(1  $\rightarrow$  6)- $\beta$ -D-glucopyranosyl]-1,3,7-trihydroxyxanthone.<sup>[1]</sup> The core of the molecule is a 1,3,7-trihydroxyxanthone scaffold. A disaccharide moiety is attached to this xanthone core via a

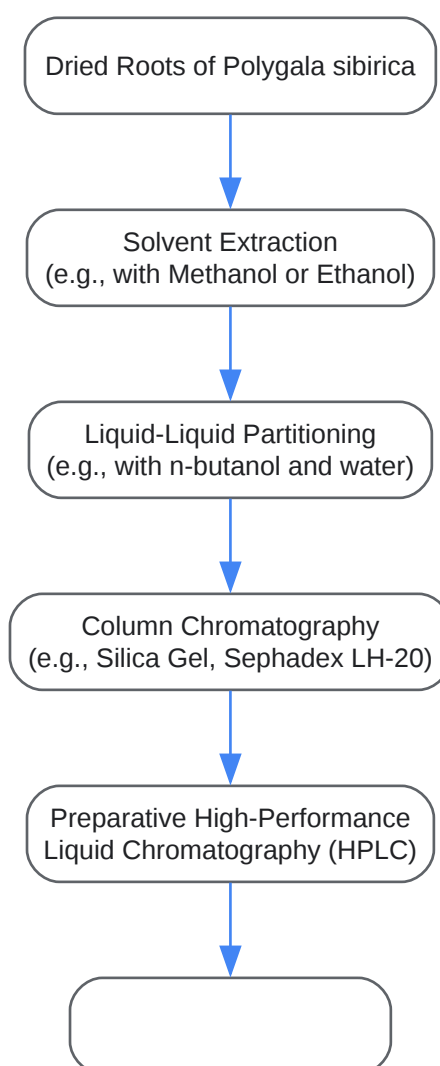
carbon-carbon bond at the C-2 position. This C-glycosidic linkage is a key structural feature of **Sibiricaxanthone A**.

The disaccharide consists of a  $\beta$ -D-glucopyranosyl unit directly attached to the xanthone core, and a  $\beta$ -D-apiofuranosyl unit linked to the C-6 position of the glucose moiety.

Molecular Formula:  $C_{24}H_{26}O_{14}$

Molecular Weight: 538.45 g/mol

Below is a diagram illustrating the chemical structure of **Sibiricaxanthone A**.



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## References

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